molecular formula C18H24N4O B2385247 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one CAS No. 881566-98-9

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one

Cat. No.: B2385247
CAS No.: 881566-98-9
M. Wt: 312.417
InChI Key: NRWPIFKYXFSIHB-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one, also known as BI-78D3, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial Activity

One study presents the synthesis of novel benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidine derivatives, achieved through a reaction involving 2-amino-4-aryl-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles with formaldehyde/urea. The compounds exhibited potent antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Prasoona, Kishore, & Brahmeshwari, 2020).

Synthesis of Fused Pyrazoles

Another study investigated the reactions of 5-aminopyrazoles with ethyl acetoacetate and acetylacetone, leading to the synthesis of various fused pyrazoles, including imidazo[1,2-b]pyrazoles and pyrrolo[2,3-c]pyrazoles. This research could be relevant for the development of compounds with novel properties for further biological evaluation (Hammouda, El‐Barbary, & Sharaf, 1984).

Antiviral Activity

Research on 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines has demonstrated their design and preparation for antirhinovirus activity, offering insights into potential applications in treating rhinovirus infections (Hamdouchi et al., 1999).

Antiulcer Agents

New imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antisecretory and cytoprotective antiulcer agents, highlighting the therapeutic potential of structurally related compounds in the treatment of ulcers (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Mechanism of Action

Target of Action

Benzimidazole derivatives have been known to interact with a variety of targets, including enzymes like syk , Aurora kinase A, and Cyclin-dependent kinase 2 . These enzymes play crucial roles in various biological processes, including cell cycle regulation and signal transduction.

Mode of Action

Benzimidazole derivatives have been known to inhibit the function of their target enzymes . This inhibition could result from the compound binding to the active site of the enzyme, thereby preventing the enzyme from performing its normal function.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-heptyl-5-imino-2H-pyrrol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-2-3-4-5-8-11-22-12-15(23)16(17(22)19)18-20-13-9-6-7-10-14(13)21-18/h6-7,9-10,19,23H,2-5,8,11-12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLPPNQWZVYLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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